N-cyclohexyl-3-methylpyridin-2-amine
CAS No.: 88260-24-6
Cat. No.: VC1990967
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88260-24-6 |
---|---|
Molecular Formula | C12H18N2 |
Molecular Weight | 190.28 g/mol |
IUPAC Name | N-cyclohexyl-3-methylpyridin-2-amine |
Standard InChI | InChI=1S/C12H18N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,13,14) |
Standard InChI Key | LKMFUVVVZFUIES-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)NC2CCCCC2 |
Canonical SMILES | CC1=C(N=CC=C1)NC2CCCCC2 |
Introduction
Physical and Chemical Properties
N-cyclohexyl-3-methylpyridin-2-amine is characterized by specific physical and chemical properties that define its behavior in various chemical environments. The compound's basic structural and identification data are summarized in Table 1.
Table 1: Physical and Chemical Properties of N-cyclohexyl-3-methylpyridin-2-amine
The compound belongs to the 2-aminopyridine family, a class of heterocyclic compounds characterized by an amino group attached to the 2-position of a pyridine ring. The presence of the cyclohexyl group attached to the amino nitrogen creates a secondary amine, while the methyl group at the 3-position of the pyridine ring contributes to the compound's steric and electronic properties .
Structural Features and Characteristics
N-cyclohexyl-3-methylpyridin-2-amine possesses distinct structural features that influence its chemical reactivity and potential applications. The pyridine ring serves as the core structure, with the nitrogen atom in the ring contributing to its basic properties. The amino group at the 2-position creates a potential hydrogen bonding site, which is particularly important for interactions with biological targets.
The cyclohexyl group attached to the nitrogen atom of the amino group increases the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. The methyl group at the 3-position of the pyridine ring affects the electronic distribution within the ring, potentially influencing the compound's reactivity and binding affinity to various targets .
Synthesis Methods
Several synthetic approaches can be employed to produce N-cyclohexyl-3-methylpyridin-2-amine. These methods vary in their complexity, yield, and applicability to large-scale production.
One-Pot Amination Procedure
A general and facile one-pot amination procedure has been reported for the synthesis of 2-aminopyridines, which could be applied to synthesize N-cyclohexyl-3-methylpyridin-2-amine. This method involves the reaction of pyridine-N-oxides with amines, using the phosphonium salt PyBroP as an activating agent. This approach is presented as a mild alternative to traditional SNAr chemistry and offers several advantages, including broader substrate scope and milder reaction conditions .
The reaction can be represented as:
3-methylpyridine-N-oxide + cyclohexylamine + PyBroP → N-cyclohexyl-3-methylpyridin-2-amine
Biological Activity and Interactions
Understanding the biological activity of N-cyclohexyl-3-methylpyridin-2-amine and related compounds provides insights into its potential therapeutic applications.
Structure-Activity Relationships
Research on aminopyridines has revealed important structure-activity relationships. For instance, studies on 2-aminopyridines with truncated side chains have shown that the basicity of terminal amine groups can significantly influence binding affinity to biological targets. Methylation of terminal amines has been observed to affect potency, with primary amines often demonstrating better binding affinity compared to secondary or tertiary amines .
Crystal structure studies of related compounds have shown that 2-aminopyridines typically form hydrogen bonds with glutamate residues in enzyme active sites. Additionally, the middle aromatic rings often interact with heme propionates in certain enzyme systems. These structural insights could inform predictions about how N-cyclohexyl-3-methylpyridin-2-amine might interact with similar biological targets .
Analytical Characterization
The identification and characterization of N-cyclohexyl-3-methylpyridin-2-amine and related compounds typically involve various analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to characterize pyridine derivatives like N-cyclohexyl-3-methylpyridin-2-amine. Both ¹H and ¹³C NMR can provide valuable structural information about the compound, including the position of the methyl group and the nature of the cyclohexyl substituent.
Mass spectrometry is another valuable technique for the identification and characterization of this compound, providing accurate molecular weight determination and potential fragmentation patterns that can confirm its structure.
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